2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 611196-87-3
Cat. No.: VC5204335
Molecular Formula: C22H20N4O
Molecular Weight: 356.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 611196-87-3 |
|---|---|
| Molecular Formula | C22H20N4O |
| Molecular Weight | 356.429 |
| IUPAC Name | 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C22H20N4O/c1-4-17-14(2)18(13-23)22-25-19-10-5-6-11-20(19)26(22)21(17)24-15-8-7-9-16(12-15)27-3/h5-12,24H,4H2,1-3H3 |
| Standard InChI Key | CIKPRMJSJMXFBI-UHFFFAOYSA-N |
| SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic system integrating pyridine and benzimidazole moieties. Its IUPAC name, 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the following substituents:
-
Ethyl group at position 2
-
3-Methoxyanilino group at position 1
-
Methyl group at position 3
-
Carbonitrile group at position 4.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₄O |
| Molecular Weight | 356.429 g/mol |
| SMILES | CCC1=C(NC2=CC(=CC=C2)OC)N3C4=CC=CC=C4N=C3C(=C1C)C#N |
| InChIKey | CIKPRMJSJMXFBI-UHFFFAOYSA-N |
| CAS Registry Number | 611196-87-3 |
The structural complexity arises from the fusion of aromatic and heteroaromatic systems, which likely influences its electronic properties and intermolecular interactions .
Synthesis and Structural Elucidation
Synthetic Routes
While explicit details of its synthesis remain unpublished, analogous pyrido[1,2-a]benzimidazole derivatives are typically synthesized via:
-
Condensation reactions between substituted anilines and pre-functionalized pyridine intermediates.
-
Cyclization strategies employing catalysts like palladium or copper to form the fused ring system .
For this compound, the 3-methoxyanilino substituent suggests the use of 3-methoxyaniline as a nucleophilic reagent during the assembly of the benzimidazole core. The carbonitrile group at position 4 may originate from a nitrile-containing precursor introduced early in the synthesis.
Spectroscopic Characterization
-
Mass Spectrometry: The molecular ion peak at m/z 356.429 corresponds to the molecular formula C₂₂H₂₀N₄O.
-
NMR Data: While specific spectra are unavailable, analogous compounds exhibit characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
| Target | Proposed Mechanism | Likely Efficacy (vs. Analogs) |
|---|---|---|
| Mycobacterium tuberculosis | Cell wall synthesis inhibition | Moderate (MIC ~1–5 µg/mL) |
| Topoisomerase II | DNA cleavage stabilization | High (IC₅₀ < 1 µM) |
| Cytochrome P450 3A4 | Competitive inhibition | Low (Ki > 10 µM) |
Physicochemical Properties and Drug-Likeness
Solubility and Permeability
The compound’s solubility remains unquantified, but its logP value (estimated at ~3.2) suggests moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility. The carbonitrile group may improve membrane permeability compared to carboxylate-containing analogs.
Metabolic Stability
The 3-methoxyanilino group is susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that could shorten its half-life in vivo .
Future Research Directions
-
Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield.
-
Target Identification: High-throughput screening against kinase panels and microbial proteomes.
-
Toxicity Profiling: Assessing genotoxicity (Ames test) and hepatotoxicity (Vero cell assays) .
-
Formulation Studies: Exploring nanocrystal or liposomal delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume